molecular formula C22H18N4O2S2 B4627556 3-methyl-N-(phenacylcarbamothioyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide

3-methyl-N-(phenacylcarbamothioyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B4627556
M. Wt: 434.5 g/mol
InChI Key: AODINXSCASXLNZ-UHFFFAOYSA-N
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Description

3-methyl-N-(phenacylcarbamothioyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide is a heterocyclic compound that belongs to the thieno[2,3-c]pyrazole family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[2,3-c]pyrazole core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(phenacylcarbamothioyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the thieno[2,3-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide with phenacyl isothiocyanate in the presence of a base like triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(phenacylcarbamothioyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

3-methyl-N-(phenacylcarbamothioyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-(phenacylcarbamothioyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For instance, it may act as an inhibitor of phosphodiesterase or potassium channels, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
  • N-benzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Uniqueness

What sets 3-methyl-N-(phenacylcarbamothioyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide apart from similar compounds is its unique phenacylcarbamothioyl group

Properties

IUPAC Name

3-methyl-N-(phenacylcarbamothioyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S2/c1-14-17-12-19(30-21(17)26(25-14)16-10-6-3-7-11-16)20(28)24-22(29)23-13-18(27)15-8-4-2-5-9-15/h2-12H,13H2,1H3,(H2,23,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODINXSCASXLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC(=S)NCC(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.